molecular formula C27H26N6O3 B10864340 2-{1-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione

2-{1-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10864340
M. Wt: 482.5 g/mol
InChI Key: RAIOBZXAXCTOJN-UHFFFAOYSA-N
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Description

The compound “2-{1-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that features multiple functional groups, including a furan ring, a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, and an isoindole-1,3(2H)-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the construction of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This could be achieved through a series of cyclization reactions involving appropriate precursors. The furan ring can be introduced via a Friedel-Crafts alkylation reaction, while the isoindole-1,3(2H)-dione moiety can be synthesized through a condensation reaction involving phthalic anhydride and an amine.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. Its structural features suggest that it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials. Its unique structural features could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it might interact with a receptor to modulate its activity. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds share the core structure but differ in the substituents attached to the core.

    Isoindole-1,3(2H)-dione Derivatives: These compounds share the isoindole-1,3(2H)-dione moiety but differ in the other parts of the molecule.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which impart unique chemical and biological properties.

Properties

Molecular Formula

C27H26N6O3

Molecular Weight

482.5 g/mol

IUPAC Name

2-[1-[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-3-methylbutyl]isoindole-1,3-dione

InChI

InChI=1S/C27H26N6O3/c1-15(2)12-21(33-26(34)19-9-5-6-10-20(19)27(33)35)23-29-25-22-16(3)17(4)31(13-18-8-7-11-36-18)24(22)28-14-32(25)30-23/h5-11,14-15,21H,12-13H2,1-4H3

InChI Key

RAIOBZXAXCTOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CC(C)C)N4C(=O)C5=CC=CC=C5C4=O)CC6=CC=CO6)C

Origin of Product

United States

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